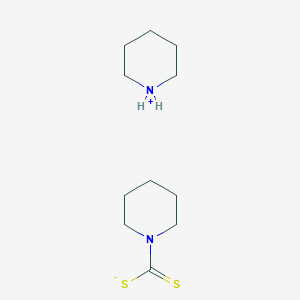

Piperidinium 1-piperidinecarbodithioate

Description

Piperidinium 1-piperidinecarbodithioate is a dithiocarbamate salt comprising a piperidinium cation and a piperidine-1-carbodithioate anion. Its crystal structure features a chair conformation in the piperidine ring, with distinct bond lengths (e.g., C–S bonds at ~1.71–1.74 Å) and intermolecular hydrogen bonding patterns . This compound is structurally analogous to ammonium and sodium salts of carbodithioates, such as ammonium piperidine-1-carbodithioate and sodium 1-pyrrolidinecarbodithioate dihydrate . Applications span coordination chemistry (e.g., metal complexation) and organic synthesis, where it serves as a ligand or intermediate in selective glycosidation reactions .

Properties

Molecular Formula |

C11H22N2S2 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

piperidine-1-carbodithioate;piperidin-1-ium |

InChI |

InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2 |

InChI Key |

PVFZKRMYBKEXBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH2+]CC1.C1CCN(CC1)C(=S)[S-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Pyrrolidinium and Morpholinium Carbodithioates

- Pyrrolidinium 1-Pyrrolidinecarbodithioate : Features a five-membered pyrrolidine ring instead of piperidinium’s six-membered ring. The smaller ring size reduces steric hindrance but increases ring strain, influencing coordination geometry in metal complexes .

- Morpholinium Derivatives : Replacing a carbon atom in the piperidinium ring with oxygen (morpholinium) alters electronic properties. For example, morpholinium-based ionic liquids exhibit 17-fold lower toxicity than piperidinium analogues due to enhanced polarity and reduced hydrophobicity .

Table 1: Structural and Electronic Properties of Piperidinium and Analogues

Thermal and Chemical Stability

- Piperidinium vs. Pyrrolidinium Salts : Piperidinium compounds with C8 linkers undergo solid–solid transitions, whereas pyrrolidinium analogues melt at higher temperatures (~150–200°C). This is attributed to differences in cation flexibility and linker-chain interactions .

- Alkaline Stability : Benzyl-substituted piperidinium cations demonstrate superior stability under harsh alkaline conditions compared to quaternary ammonium (QA) and pyrrolidinium cations. Electron-donating substituents further enhance stability by mitigating Hofmann elimination .

Table 2: Thermal Behavior of Piperidinium and Pyrrolidinium Salts

Surfactant and Biodegradation Properties

- Critical Micelle Concentration (CMC) : Piperidinium surfactants exhibit lower CMC values (e.g., 0.12 mM for C10-piperidinium) than morpholinium analogues (0.18 mM for C10-morpholinium), indicating superior surface activity .

- Biodegradation : Piperidinium surfactants with carbamate fragments show 56.7–62.3% biodegradation (classified as readily biodegradable) and enhanced antimicrobial activity against Gram-positive bacteria .

Table 3: Surface-Active Properties of Piperidinium vs. Morpholinium Surfactants

Pharmacological Activity

Piperidinium derivatives, such as 1-methyl-4-hydroxy piperidinium chloride, exhibit significant analgesic activity (comparable to pethidine at 50 mg/kg in mice) due to structural mimicry of opioid pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.